Cadmium chloride hemi(pentahydrate)
Description
Historical Context and Evolution of Cadmium Coordination Chemistry Investigations
The story of cadmium chemistry began in 1817 when Friedrich Stromeyer, a German chemist, discovered the element as an impurity in zinc carbonate (calamine). libretexts.orgwikipedia.orgdartmouth.edu Stromeyer named the new metal "cadmium" from the Latin word cadmia, the historical name for calamine. dartmouth.edu Initial applications of cadmium compounds, emerging in the 1840s, were as brilliant and durable yellow to orange pigments, primarily cadmium sulfide (B99878). dartmouth.edu
The development of coordination chemistry in the late 19th and early 20th centuries provided a framework for understanding how metal ions like cadmium(II) interact with other molecules and ions (ligands) to form complex structures. The versatile coordination ability of the Cd(II) ion, which can readily form complexes with a variety of ligands, has made it a subject of extensive study. researchgate.netresearchgate.net This has led to the synthesis and characterization of a vast array of cadmium-containing coordination compounds with diverse structures and properties. rsc.org
Significance within Inorganic Chemistry and Advanced Materials Science Paradigms
In the realm of inorganic chemistry, cadmium chloride and its hydrates are of considerable interest. Cadmium chloride is considered a mild Lewis acid, capable of accepting electron pairs from Lewis bases. chemkits.eu In aqueous solutions, its high solubility is partly due to the formation of complex ions such as [CdCl₄]²⁻. chemkits.eu The crystal structure of anhydrous cadmium chloride serves as a reference for describing other crystal structures. wikipedia.orgchemkits.eu
The significance of cadmium compounds extends into advanced materials science. They have been integral to the development of:
Pigments: Cadmium sulfide, often prepared from cadmium chloride, is known as "Cadmium Yellow," a stable and brilliant inorganic pigment used in plastics, ceramics, and glasses. chemkits.euontosight.ainih.gov
Batteries: Cadmium plays a crucial role as the active electrode material in nickel-cadmium (Ni-Cd) batteries. dartmouth.eduontosight.ainih.gov
Coatings and Electroplating: Cadmium chloride is used in electroplating to provide a corrosion-resistant coating on steel and other metals. samaterials.comdartmouth.edunih.gov
Semiconductors and Electronics: Cadmium compounds like cadmium sulfide and cadmium telluride are used in the manufacturing of solar cells and other electronic components. nih.govyoutube.com
Plastics: Cadmium compounds have been used as heat and light stabilizers for materials like polyvinyl chloride (PVC). ontosight.ainih.gov
Structural Diversity of Cadmium Chloride Hydrates and Related Complexes
Cadmium chloride is a hygroscopic solid that can form several hydrates upon absorbing moisture from the air. wikipedia.org The specific hydrate (B1144303) formed is dependent on the temperature at which its aqueous solution is evaporated. wikipedia.org Known hydrates that have been examined by X-ray crystallography include the monohydrate (CdCl₂·H₂O), the hemipentahydrate (CdCl₂·2.5H₂O), and the tetrahydrate. wikipedia.org
The anhydrous form of cadmium chloride features a layered structure with octahedral Cd²⁺ centers linked by chloride ligands. wikipedia.org The coordinative versatility of the Cd(II) ion, which has a d¹⁰ electronic configuration, allows for a wide range of coordination numbers, most commonly 4, 5, and 6, leading to a rich structural chemistry. researchgate.netscite.ai This results in the formation of simple complexes as well as one-, two-, and three-dimensional polymeric architectures. researchgate.netrsc.org In aqueous chloride solutions, cadmium can exist as various species, including octahedral Cd(H₂O)₆²⁺ and CdCl(H₂O)₅⁺, and tetrahedral CdCl₂(H₂O)₂⁰, CdCl₃(H₂O)⁻, and CdCl₄²⁻, with the dominant species depending on temperature and chloride concentration. researchgate.net
Data Tables
Table 1: Properties of Cadmium and Cadmium Chloride Hemi(pentahydrate)
| Property | Cadmium (Element) | Cadmium Chloride Hemi(pentahydrate) |
|---|---|---|
| Symbol/Formula | Cd | CdCl₂·2.5H₂O |
| Atomic/Molecular Weight | 112.411 g/mol libretexts.org | 228.36 g/mol scbt.comfishersci.com |
| CAS Number | 7440-43-9 | 7790-78-5 samaterials.comscbt.com |
| Appearance | Silvery bluish-gray metallic wikipedia.org | White crystalline solid samaterials.comwikipedia.org |
| Solubility in Water | N/A | Highly soluble wikipedia.orgchemkits.eu |
Table 2: Coordination Complexes of Cadmium
| Complex Ion | Coordination Number | Geometry (Typical) |
|---|---|---|
| [Cd(H₂O)₆]²⁺ | 6 | Octahedral researchgate.netresearchgate.net |
| [CdCl₄]²⁻ | 4 | Tetrahedral chemkits.euresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
Cd2Cl4H10O5 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
dichlorocadmium;pentahydrate |
InChI |
InChI=1S/2Cd.4ClH.5H2O/h;;4*1H;5*1H2/q2*+2;;;;;;;;;/p-4 |
InChI Key |
DZVRGWYMCGLNKJ-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.Cl[Cd]Cl.Cl[Cd]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Cadmium Chloride Hemi Pentahydrate
Solution-Phase Synthesis Approaches
The formation of cadmium chloride hemi(pentahydrate) is predominantly achieved through processes originating from an aqueous solution of cadmium chloride. These methods allow for precise control over the hydration state of the final crystalline product.
Controlled crystallization from an aqueous solution is the most direct and common method for preparing specific hydrates of cadmium chloride. The number of water molecules incorporated into the crystal structure is highly dependent on the temperature of the solution during evaporation and crystallization.
To obtain cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O), the evaporation of a cadmium chloride solution should be conducted at a temperature of 20°C. wikipedia.org Varying the temperature leads to the formation of different hydrates, highlighting the critical nature of temperature control in this synthetic approach. wikipedia.org
A refined method for producing a homogeneous phase of cadmium chloride hemi(pentahydrate) involves treating cadmium oxide with hydrochloric acid to form the initial cadmium chloride solution. iaea.org This solution is then filtered and subjected to simultaneous evaporation and hydration under reduced pressure (10-150 mm Hg) at its boiling temperature. iaea.org This technique is reported to enhance the quality and phase homogeneity of the resulting CdCl₂·2.5H₂O crystals. iaea.org
Table 1: Influence of Temperature on Cadmium Chloride Hydrate (B1144303) Formation
| Target Hydrate | Formula | Crystallization Temperature |
| Tetrahydrate | CdCl₂·4H₂O | 0°C |
| Hemi(pentahydrate) | CdCl₂·2.5H₂O | 20°C |
| Monohydrate | CdCl₂·H₂O | 35°C |
| Data sourced from research on cadmium chloride preparation. wikipedia.org |
Precipitation can be a factor in the synthesis of cadmium compounds, although it is more often associated with the formation of insoluble cadmium salts or complexes rather than the direct precipitation of the hemi(pentahydrate) hydrate itself. The initial step in many preparative routes involves creating a cadmium chloride solution, which can be achieved by reacting cadmium metal, cadmium oxide, or cadmium carbonate with hydrochloric acid. chemkits.eu
From this solution, the hemi(pentahydrate) is typically obtained via crystallization, as described above, rather than direct precipitation. However, precipitation pathways are relevant in understanding the behavior of cadmium chloride in solution. For instance, in the presence of Tris buffers at a pH of 7 or higher, a Tris-cadmium complex can precipitate from a cadmium chloride solution. sigmaaldrich.cn This illustrates a competing precipitation pathway that must be avoided if the goal is to isolate the pure hydrated salt.
Solid-State Preparative Methods
Direct solid-state synthesis is not a standard method for producing cadmium chloride hemi(pentahydrate). Solid-state reactions, such as the reaction of heated cadmium metal with anhydrous chlorine gas or hydrogen chloride gas, are employed to prepare anhydrous cadmium chloride. chemkits.eu Similarly, the anhydrous salt can be prepared by refluxing a hydrated form with thionyl chloride or by calcining it in a hydrogen chloride atmosphere. nih.gov
The anhydrous form (CdCl₂) readily absorbs moisture from the atmosphere to form various hydrates. wikipedia.org While this is technically a solid-state hydration process, it is generally slow and does not offer the control necessary to selectively produce the hemi(pentahydrate) form in a pure state. Therefore, for preparative purposes, solution-based methods are required to obtain specific hydrates like the hemi(pentahydrate).
Role as a Precursor in Diverse Chemical Syntheses
Cadmium chloride, often in its hydrated form due to its ease of use and solubility in water, serves as a crucial precursor in the synthesis of various other cadmium-containing compounds and materials. americanelements.com Its utility spans inorganic pigment production, organometallic chemistry, and materials science.
Key applications include:
Pigment Synthesis: It is a primary starting material for preparing cadmium sulfide (B99878) (CdS), a brilliant and stable inorganic pigment known as "Cadmium Yellow". wikipedia.orgchemkits.eu The synthesis involves reacting an aqueous solution of cadmium chloride with a sulfide source, such as hydrogen sulfide. wikipedia.org
Organometallic Reagents: In a laboratory setting, anhydrous cadmium chloride is used to prepare organocadmium compounds (R₂Cd). wikipedia.orgchemkits.eu These reagents were historically significant in organic synthesis for the preparation of ketones from acyl chlorides. wikipedia.orgchemkits.eu
Material Applications: Cadmium chloride is also utilized in various industrial processes, including electroplating, photocopying, and dyeing. wikipedia.orgchemkits.eusamaterials.com In the optical industry, it has been used as a brightener for the manufacture of special mirrors. chembk.com
Biochemical Research: It has been employed in protein crystallization studies. For example, it was used in the crystallization solution for acetolactate decarboxylase. sigmaaldrich.cn
Table 2: Applications of Cadmium Chloride as a Chemical Precursor
| Product Synthesized | Reagents/Process | Application of Product |
| Cadmium Sulfide (CdS) | Hydrogen Sulfide | Inorganic Pigment ("Cadmium Yellow") |
| Organocadmium Compounds (R₂Cd) | Grignard Reagents (RMgX) | Ketone Synthesis (historical) |
| Electroplated Cadmium | Electrodeposition | Protective Coatings |
| Protein Crystals | Vapor Diffusion / Crystallization Buffers | Structural Biology |
| Data sourced from studies on the uses of cadmium chloride. wikipedia.orgchemkits.eusigmaaldrich.cn |
Advanced Structural Elucidation and Characterization Techniques
Crystallographic Investigations
Crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms within a crystalline solid. For cadmium chloride hemi(pentahydrate) and its derivatives, both single crystal and powder X-ray diffraction are indispensable tools.
Single Crystal X-ray Diffraction Studies
The crystallographic data for such derivative complexes are typically summarized in detailed tables.
Table 1: Example of Crystallographic Data for a Cadmium(II) Complex Derived from CdCl₂·2.5H₂O
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅CdN₆O₃ |
| Formula Weight | 477.0197 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.791(3) |
| b (Å) | 8.992(2) |
| c (Å) | 13.271(3) |
| β (°) | 90 |
| Volume (ų) | 1446.2(6) |
| Z | 4 |
Note: This table is a representative example based on data for a cadmium complex and does not represent CdCl₂·2.5H₂O directly.
Powder X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is a versatile technique used to identify crystalline phases and to study the structural properties of polycrystalline materials. researchgate.netwikipedia.org It is particularly useful for confirming the phase purity of a synthesized compound and for studying structural changes. researchgate.net The anhydrous form of cadmium chloride has a well-known layered crystal structure. chemeurope.com The hydrated forms, including the hemi(pentahydrate), also exhibit distinct powder diffraction patterns. wikipedia.org
Powder XRD is instrumental in studying crystalline phase transformations in materials derived from cadmium chloride. For example, in studies of hybrid crystals like [(C₄H₉)₄P]₂Cd₂Cl₆, synthesized from a cadmium chloride precursor, temperature-dependent PXRD patterns reveal structural phase transitions. nih.gov A significant change in the diffraction pattern at a specific temperature indicates a rearrangement of the crystal lattice. nih.gov These studies are crucial for understanding the thermal stability and potential applications of these materials. For instance, the thermal evolution of the PXRD patterns for [(C₄H₉)₄P]₂Cd₂Cl₆ showed a distinct change at approximately 348 K, confirming a first-order structural phase transition. nih.gov
Vibrational and Electronic Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical bonding, molecular structure, and electronic properties of compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com For cadmium chloride hemi(pentahydrate), the FTIR spectrum would be expected to show characteristic absorption bands for the water of hydration (O-H stretching and H-O-H bending vibrations) and potentially for the Cd-Cl bonds in the low-frequency region. spectrabase.comnih.gov While detailed spectral data for CdCl₂·2.5H₂O is not explicitly provided in the search results, FTIR is a standard characterization technique for its derivatives. researchgate.net For instance, in complexes synthesized from CdCl₂·2.5H₂O, the presence of ligands is confirmed by the appearance of their characteristic vibrational bands in the FTIR spectrum. researchgate.net
Table 2: Representative FTIR Data for a Hydrated Chloride Compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 4000-1350 | O-H stretching (from water) |
| 1350-450 | H-O-H bending (from water), Cd-Cl stretching |
Note: This table provides a general representation of expected FTIR bands. The data is based on general knowledge and information for hydrated compounds and may not be specific to Cadmium chloride hemi(pentahydrate). spectrabase.comnih.gov
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule. mun.ca It is particularly sensitive to symmetric vibrations and the vibrations of non-polar bonds. In the context of cadmium chloride systems, Raman studies have been instrumental in characterizing the coordination of the cadmium ion. mun.ca For example, studies on molten and solid mixtures of cadmium chloride with alkali metal chlorides have used Raman spectroscopy to identify the presence of discrete tetrahedral (CdCl₄²⁻) and octahedral (CdCl₆⁴⁻) cadmium species. mun.ca
The Raman spectrum of the hexaquocadmium(II) ion, [Cd(H₂O)₆]²⁺, which is relevant to the hydrated forms of cadmium chloride, shows a characteristic mode around 354 cm⁻¹, attributed to the Cd-O stretching vibration. researchgate.net In derivative complexes, changes in the Raman spectra can indicate the coordination of ligands to the cadmium center and any resulting structural changes. mun.ca The study of phase transitions in cadmium chloride derivatives also utilizes Raman spectroscopy to probe changes in the local coordination environment of the cadmium ion across the transition temperature. mun.ca
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions and determining the optical band gap of materials.
For materials treated with cadmium chloride, such as in the processing of cadmium telluride (CdTe) thin films for solar cells, UV-Vis analysis is used to estimate the optical band gap. researchgate.net Post-treatment, the bandgap energy for these films has been estimated to be in the range of 1.39–1.46 eV. researchgate.net In the case of complexes, such as a cadmium (II)-benzohydrazide complex, a distinct absorption maximum (λmax) can be identified, which for one such complex appears at 323.9 nm. researchgate.net The determination of cadmium ions in aqueous media can also be performed using UV-Vis spectrophotometry by forming a colored complex with a chelating agent like dithizone, which is then measured at a specific wavelength, typically around 520 nm. researchgate.net
When the dimensions of a semiconductor are reduced to the nanoscale, quantum confinement effects become prominent, leading to size-dependent properties. researchgate.net This phenomenon arises when the particle size is comparable to or smaller than the material's exciton (B1674681) Bohr radius, a characteristic length scale that ranges from approximately 2 to 50 nm for different semiconductors. researchgate.net The confinement of charge carriers (electrons and holes) leads to the quantization of energy levels, effectively increasing the band gap as the nanostructure's size decreases. researchgate.net This size-dependent band gap is observable in changes in the material's absorption and emission spectra. researchgate.net
For instance, colloidal dispersions of cadmium selenide (B1212193) (CdSe) nanocrystals of different sizes exhibit a clear shift in their photoluminescence color under UV light, moving from red to blue as the particle size decreases from 6 to 2 nm, which corresponds to an increasing band gap. researchgate.net This effect allows for the tuning of optical properties by controlling the nanostructure's dimensions. researchgate.net The confinement can be in one, two, or all three dimensions, leading to quantum wells (2D), nanowires (1D), and quantum dots (0D), respectively. researchgate.netresearchgate.net Cadmium chloride itself has been utilized in the fabrication of nanostructures, such as the UV-light induced formation of CdCl2 nanotubes from CdSe solid nanocrystals, demonstrating the creation of hollow, one-dimensional nanostructures from zero-dimensional solid precursors. nih.gov
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive method for probing the electronic structure, crystal quality, and defect states within a material.
In studies involving cadmium chloride treatment of materials like polycrystalline cadmium telluride (CdTe), PL spectroscopy reveals significant changes in the emission spectra. researchgate.net After treatment, an intense emission peak often emerges near the band-edge. researchgate.net For example, in CdCl2-treated close-space sublimation (CSS) grown CdTe, low-temperature PL spectra show near-bandgap emission bands at approximately 1.59 eV, as well as a "double peak" feature at 1.552 eV and 1.559 eV. researchgate.net One-dimensional organic-inorganic hybrid cadmium chlorides have been shown to exhibit bright, broadband white-light emission upon UV excitation, which is attributed to the synergistic emissions from both free and self-trapped excitons. rsc.org
The relationship between a material's crystal structure and its luminescent properties is a key area of investigation. In cadmium(II) coordination polymers, for example, the luminescence is often ligand-centered. nih.gov The specific coordination environment of the cadmium ion and the nature of the organic ligands dictate the emission characteristics. For instance, coordination polymers of cadmium(II) nitrate (B79036) with 1,3-bis(1,2,4-triazol-1-yl)adamantane have demonstrated ligand-centered emission around 450 nm when excited at 370 nm. nih.gov
In one-dimensional hybrid cadmium chlorides with face-sharing CdCl6 octahedral chains, the band structure is primarily determined by these inorganic frameworks. rsc.org The unique one-dimensional structure can lead to the formation of self-trapped excitons, which, along with free excitons, contribute to a broadband white-light emission. rsc.org This demonstrates a direct link between the specific atomic arrangement (the face-sharing octahedral chains) and the resulting photoluminescence. rsc.org
Deep trap defect states are electronic states located deep within the band gap of a semiconductor that can trap charge carriers and often act as non-radiative recombination centers, adversely affecting device performance. wikipedia.org These traps can be caused by impurities or crystallographic defects. wikipedia.org
PL spectroscopy is instrumental in identifying and characterizing these defect states. In studies of polycrystalline CdTe, a deep level transition at 1.32 eV observed in as-grown samples has been correlated with cadmium vacancies. researchgate.net Following treatment with cadmium chloride, this deep level transition often disappears, while a new broad band associated with A-centers (a complex defect involving a cadmium vacancy and a donor) emerges at around 1.43 eV. researchgate.net The analysis of these deep traps is crucial, as they significantly influence the electrical properties and performance of semiconductor devices. researchgate.net Defect engineering, for instance through molecule decoration, can be used to modulate these trap states, potentially filling deep traps to improve device response times. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS analysis of cadmium compounds focuses on the binding energies of the core level electrons, particularly the Cd 3d peaks. The Cd 3d region has well-separated spin-orbit components (3d5/2 and 3d3/2). thermofisher.com The exact binding energy is sensitive to the chemical environment of the cadmium atom. For instance, the Cd 3d5/2 peak for pure cadmium metal is found at 405.0 eV, while for the native oxide on a polished cadmium surface, it shifts to 405.5 eV. xpsfitting.com
In the context of cadmium chloride applications, XPS is used to analyze treated surfaces. On a CdCl2-treated CdTe surface, XPS survey spectra show the presence of Cd and Cl, in addition to other elements from the substrate and environment. researchgate.net Angle-resolved XPS has been used to probe the structure of chlorine-containing layers at interfaces, revealing that surfaces can be covered by a very thin layer of pure CdCl2. osti.gov The cadmium Auger parameter, derived from the kinetic energy of the Cd MNN Auger peak and the binding energy of the Cd 3d photoemission peak, can also provide valuable chemical state information. For a pure CdCl2 reference film, the cadmium Auger parameter was measured to be 785.8 ± 0.2 eV, distinguishing it from pure CdS (786.3 ± 0.1 eV). osti.gov
Table 2: Representative XPS Binding Energies for Cadmium Compounds
| Compound/State | Core Level | Binding Energy (eV) | Reference |
| Cadmium Metal | Cd 3d₅/₂ | 405.0 | xpsfitting.com |
| Cadmium Oxide (native) | Cd 3d₅/₂ | 405.5 | xpsfitting.com |
| Cadmium Sulfide (B99878) (in CM7 composite) | Cd 3d₅/₂ | 404.9 | researchgate.net |
| Cadmium Sulfide (in CM7 composite) | Cd 3d₃/₂ | 411.7 | researchgate.net |
| CdCl₂-treated CdTe | Cl 2p₃/₂ | 199.5 | researchgate.net |
| CdCl₂-treated CdTe | Cl 2p₁/₂ | 198.1 | researchgate.net |
Electron Microscopy and Morphological Analysis
Electron microscopy provides high-resolution imaging and crystallographic information, which is essential for nanomaterial characterization. While direct analysis of the bulk, hydrated cadmium chloride salt is uncommon due to its crystalline nature and potential instability under the high-energy electron beam, the morphological impact of its use as a precursor is extensively studied.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of nanoparticles at the nanoscale. In the context of cadmium chloride hemi(pentahydrate), TEM is primarily employed to characterize the nanomaterials synthesized using this compound as a cadmium source.
The choice of cadmium precursor significantly influences the morphology of the resulting nanoparticles. When cadmium chloride hemi(pentahydrate) is used in solvothermal or colloidal synthesis, it can lead to the formation of various nanostructures.
For instance, in the solvothermal synthesis of Cadmium Sulfide (CdS), using CdCl₂·2.5H₂O as the cadmium source has been shown to produce spherical nanoparticles. canada.ca In one study, these CdS crystallites were observed as aggregated spherical particles with a size distribution ranging from 20 to 50 nm. canada.ca The morphology of the final product is a critical factor determining its application, and TEM provides the direct visual evidence of these structures.
In other syntheses, cadmium chloride hemi(pentahydrate) has been used to create more complex structures. For example, it served as a precursor in the formation of nano-ellipsoids of a CdS/CdCO₃ composite, where CdS nanoparticles decorated the surface of the ellipsoids which were approximately 200 nm wide and 400 nm long. mdpi.com It has also been utilized in creating cadmium-coated silica (B1680970) nanoparticles (Cd-SiO₂NPs) with primary particle sizes ranging from 20-80 nm, which showed a tendency to form larger aggregates. nih.gov
| Synthesized Material | Precursor(s) including CdCl₂·2.5H₂O | Synthesis Method | Resulting Morphology | Size/Dimensions | Reference |
| Cadmium Sulfide (CdS) | CdCl₂·2.5H₂O, Thiourea (B124793), Na₂S·9H₂O | Solvothermal | Aggregated spherical particles | 20-50 nm | canada.ca |
| CdS/CdCO₃ Composite | CdCl₂·2.5H₂O, Sodium Dodecyl Sulfate, Sodium Carbonate | Chemical Precipitation | Nano-ellipsoids decorated with CdS nanoparticles | ~200 nm width, ~400 nm length | mdpi.com |
| Cadmium Phosphate (B84403) Hydroxide (CPH) | CdCl₂·2.5H₂O, Sodium Oleate, Sodium Dihydrogen Phosphate | Hydrothermal | Ultralong nanowires | <100 nm diameter, several hundred micrometers length | mdpi.com |
| Cadmium-coated Silica Nanoparticles (Cd-SiO₂NPs) | CdCl₂·2.5H₂O, Silica nanosize | Not specified | Spherical form, tendency to aggregate | 20-80 nm (primary particles) | nih.gov |
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a TEM technique that provides information about the crystalline structure of a material. chalcogen.ro An electron beam is diffracted by the crystalline lattice of the sample, producing a pattern of spots or rings that is characteristic of the material's crystal structure.
When analyzing nanoparticles synthesized from cadmium chloride hemi(pentahydrate), SAED patterns are used to confirm their crystalline nature and phase. For CdS nanoparticles synthesized using CdCl₂·2.5H₂O, the SAED pattern exhibited a set of concentric rings, which is indicative of a polycrystalline nature. canada.ca In the case of ZnS-CdS hybrid quantum dots, where CdCl₂·2.5H₂O was also a precursor, the SAED pattern confirmed the crystalline structure of the hybrid material. nih.gov Similarly, for CdS/CdCO₃ composites, the lattice spacing observed in high-resolution TEM (HR-TEM) images, a related technique, confirmed the distinct crystal planes of both CdS and CdCO₃. mdpi.com
| Material | SAED Pattern Description | Crystalline Nature Indicated | Reference |
| Cadmium Sulfide (CdS) Nanoparticles | Set of concentric rings | Polycrystalline | canada.ca |
| ZnS-CdS Hybrid Quantum Dots | Diffraction pattern observed | Crystalline | nih.gov |
| CdS/CdCO₃ Composite | Lattice spacing of 0.215 nm and 0.166 nm | Crystalline (CdS and CdCO₃ phases) | mdpi.com |
Thermal Analysis for Understanding Chemical Stability and Hydration States
Thermal analysis techniques are critical for determining the stability of hydrated salts like cadmium chloride hemi(pentahydrate) and for understanding the processes of dehydration and decomposition.
Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Processes
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrated compound such as CdCl₂·2.5H₂O, a TGA curve would show distinct mass loss steps corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.
Based on the thermal analysis of similar hydrated compounds, a hypothetical TGA profile for Cadmium chloride hemi(pentahydrate) can be proposed. The initial phase would involve the loss of the 2.5 moles of water of hydration, which would likely occur in one or more steps at temperatures below 200 °C. The subsequent decomposition of the anhydrous CdCl₂ would occur at a significantly higher temperature.
| Temperature Range (°C) | Process | Expected Mass Loss (%) |
| ~50 - 200 | Dehydration (Loss of 2.5 H₂O) | ~19.7% |
| > 500 | Decomposition of anhydrous CdCl₂ | Varies based on decomposition products |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It has been widely applied to cadmium chloride and its derivatives to predict geometries, electronic structures, and other molecular properties with high accuracy.
The electronic structure and band gap of a material are critical determinants of its optical and electronic properties. DFT calculations are instrumental in determining these characteristics. For instance, studies on related cadmium chloride compounds, such as L-proline cadmium chloride monohydrate, have utilized DFT (specifically, the B3LYP/6-31G* framework) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For this specific compound, the calculated HOMO-LUMO energy gap was found to be 5.484 eV, which aligns well with experimental findings. nih.gov
Further research into more complex systems incorporating cadmium chloride has also shed light on its electronic behavior. In studies of two-dimensional antimony(III)-doped cadmium(II) halide hybrids, DFT calculations (using the HSE06-SOC level of theory) were performed to understand the electronic structure and projected density of states (DOS). These calculations revealed that the electronic band gap could be tuned, with values for different Sb-doped systems ranging from 3.19 eV to 3.84 eV. rsc.org Although these are complex systems, they use a cadmium chloride host, indicating the fundamental electronic properties of the Cd-Cl bond.
Cadmium chloride hemi(pentahydrate) itself has been used as a reagent in the synthesis of photoredox-active metal-organic frameworks (MOFs), such as MUV-10(Cd). chemrxiv.orgamazonaws.com DFT calculations on these MOF derivatives were performed to determine the density of states and band gap energies, providing further context for the electronic characteristics of cadmium-containing structures. amazonaws.com
Table 1: Calculated Electronic Properties of Cadmium Chloride-Related Compounds
| Compound/System | Computational Method | Calculated Parameter | Value (eV) |
|---|---|---|---|
| L-proline cadmium chloride monohydrate | DFT (B3LYP/6-31G*) | HOMO-LUMO Energy Gap | 5.484 |
| Sb:PDACdCl Hybrid | DFT (HSE06-SOC) | Electronic Band Gap | 3.19 |
| Sb:DETACdCl Hybrid | DFT (HSE06-SOC) | Electronic Band Gap | 3.62 |
Understanding the three-dimensional arrangement of atoms and the distribution of electron orbitals is crucial for predicting a compound's stability and reactivity. DFT is a primary tool for geometry optimization and molecular orbital analysis.
Systematic studies on the stepwise hydration of a single CdCl₂ molecule provide profound insights directly applicable to its hydrated forms, including the hemi(pentahydrate). Using DFT at the B3PW91/6-31G** level, researchers have modeled the addition of 1 to 24 water molecules to CdCl₂. aip.org These calculations show that for a small number of water molecules (n > 6), cadmium tends to form a hexacoordinated planar square bipyramid structure. aip.org The first solvation shell is considered complete with 12 water molecules. aip.org
For the isolated, or bare, CdCl₂ molecule, which is perfectly linear, the Cd-Cl bond distance has been calculated at the MP2/RECP(Cd)+cc-pVTZ(Cl) level to be 2.254 Å, which is in close agreement with the experimental value of 2.266 Å. aip.org Natural Population Analysis (NPA) shows atomic charges of +1.35 for cadmium and -0.675 for each chlorine atom. aip.org As water molecules are added, the geometry changes significantly. For instance, in the optimized structure of CdCl₂ solvated by seven water molecules, a pentacoordinated structure is found to be more stable. aip.org
Geometry optimization has also been a key component in studies of various cadmium(II) complexes, further confirming the utility of DFT in predicting the structures of these compounds. researchgate.netscispace.comresearchgate.net
Table 2: Computed Structural Parameters for CdCl₂ and its Hydrated Clusters
| System | Computational Method | Parameter | Value |
|---|---|---|---|
| Bare CdCl₂ | MP2/RECP(Cd)+cc-pVTZ(Cl) | Cd-Cl Bond Distance | 2.254 Å |
| Bare CdCl₂ | B3PW91 | NPA Charge on Cd | +1.35 |
| Bare CdCl₂ | B3PW91 | NPA Charge on Cl | -0.675 |
| CdCl₂-(H₂O)₂₄ | B3PW91 | Cd-O(water) Distance (1st peak) | 2.4 Å |
Standard DFT functionals can sometimes fail to accurately describe the weak, non-covalent interactions known as van der Waals or dispersion forces. These forces are critical for the correct description of molecular crystals, such as hydrated salts, where interactions between water molecules and the salt, as well as between adjacent formula units, determine the crystal structure.
To address this, empirical dispersion corrections (such as the DFT-D series) are often added to the DFT energy. q-chem.com These corrections significantly improve the accuracy of calculations for systems where dispersion forces are important. chemrxiv.orguci.educhemrxiv.org For example, in modeling chloride ions, dispersion-corrected DFT methods have been shown to better represent true crystal structures by properly locating hydrogen atoms involved in hydrogen bonds, a crucial feature in any hydrated chloride salt. nih.gov The optimization of these corrections is an active area of research, aiming to create methods that are broadly applicable and highly accurate for a wide range of chemical systems. uci.edunih.gov While not tested specifically on cadmium chloride hemi(pentahydrate), the principles confirm that for an accurate theoretical model of its crystal structure, the inclusion of dispersion corrections would be essential.
Molecular Dynamics Simulations for Understanding Solution Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a substance's behavior. This is particularly useful for understanding the properties of ions in solution.
Born-Oppenheimer molecular dynamics (BO-MD) simulations have been performed on hydrated cadmium chloride clusters, such as CdCl₂-(H₂O)₂₄, to test their thermal stability. aip.org These simulations revealed that even with a relatively small number of water molecules, the system exhibits distinct coordination spheres. The radial distribution function for Cd-O(water) showed two maxima at 2.4 Å and 4.2 Å, corresponding to different layers of water molecules around the cadmium ion. aip.org The simulations also indicated a preference for a five-coordinate pattern around the cadmium atom at elevated temperatures. aip.org
Broader MD simulations of heavy metal ions, including cadmium, in aqueous solutions help to characterize their dynamic and structural properties, such as solvation energies and self-diffusion coefficients. lammpstube.com Other studies have used MD to investigate the interaction of CdCl₂ with biomolecules like transferrin, identifying the key driving forces (hydrophobic and electrostatic) for their binding. nih.gov These simulations are fundamental to understanding how cadmium chloride interacts with its environment at a molecular level, which is governed by its behavior in the presence of water.
Quantum Chemical Modeling of Reactivity and Interaction Mechanisms
Quantum chemical modeling encompasses a range of computational methods used to study the course of chemical reactions and the nature of chemical interactions. Semi-empirical methods, a faster alternative to ab initio methods like DFT, have been used to model the synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) films from aqueous solutions of cadmium chloride. lpnu.ualpnu.ua
These models suggest that the formation of these materials proceeds through several intermediate stages involving the formation of transient reactive complexes and associates. lpnu.uaresearchgate.net By calculating the energy changes at each step, researchers can construct energy diagrams for the reaction pathways. researchgate.net For example, in the synthesis of CdS using cadmium chloride, thiourea (B124793), and a complexing agent like ammonium hydroxide, modeling shows the initial formation of cadmium hydroxide, which then reacts with thiourea to eventually form cadmium sulfide. lpnu.ua
Studies on the biological interactions of cadmium chloride also provide insight into its reactivity. It has been shown that CdCl₂ can generate cytotoxic reactive species, leading to oxidative damage. nih.gov Modeling the interaction of cadmium chloride with biological targets helps to elucidate the mechanisms of its toxicity and its chemical behavior in complex environments. nih.gov
Reactivity and Chemical Transformations
Equilibrium Studies of Hydration and Dehydration Processes
Cadmium chloride is known to exist in several hydrated forms, including a monohydrate, a tetrahydrate, and the hemi(pentahydrate) (also referred to as the 2.5-hydrate). wikipedia.org The specific hydrate (B1144303) that crystallizes from an aqueous solution is dependent on the temperature. The hemi(pentahydrate) is formed by the evaporation of a cadmium chloride solution at approximately 20°C. wikipedia.org
The transitions between these hydrated forms and the anhydrous salt are governed by temperature and humidity. The hemi(pentahydrate) and the tetrahydrate are known to release water when exposed to air, indicating a dynamic equilibrium with atmospheric moisture. wikipedia.org The anhydrous form readily absorbs moisture from the air to form these various hydrates. wikipedia.org
Table 1: Hydrates of Cadmium Chloride
| Hydrate Name | Chemical Formula | Formation Condition |
| Tetrahydrate | CdCl₂·4H₂O | Evaporation at 0°C wikipedia.org |
| Hemi(pentahydrate) | CdCl₂·2.5H₂O | Evaporation at 20°C wikipedia.org |
| Monohydrate | CdCl₂·H₂O | Evaporation at 35°C wikipedia.org |
This table summarizes the formation conditions for different hydrates of cadmium chloride based on evaporation temperature of its aqueous solution.
Coordination Chemistry with Organic and Inorganic Ligands
The cadmium(II) ion (Cd²⁺) is classified as a soft acid according to the Hard and Soft Acids and Bases (HSAB) theory, showing a preference for binding with soft donor atoms like sulfur over harder donors like oxygen or nitrogen. alfa-chemistry.comnih.gov This characteristic heavily influences its coordination chemistry. Cadmium(II) complexes exhibit a range of coordination numbers, most commonly 4, 5, and 6, leading to diverse geometries such as tetrahedral, trigonal bipyramidal, and octahedral. alfa-chemistry.comresearchgate.net
Cadmium chloride hemi(pentahydrate) is a common precursor for the synthesis of various cadmium(II) coordination complexes. For instance, reacting cadmium chloride with alkylthiourea derivatives in ethanol (B145695) can yield monomeric cadmium(II) complexes. semanticscholar.org In one study, the reaction with N,N'-dimethylthiourea produced a four-coordinate complex with a distorted tetrahedral geometry, while the reaction with N-phenylthiourea resulted in a six-coordinate complex with a distorted octahedral geometry. semanticscholar.org In both cases, the thiourea (B124793) ligands coordinate to the cadmium center through the sulfur atom. semanticscholar.org
Another example involves the reaction of cadmium chloride hydrate with a tridentate Schiff base ligand, which can result in the formation of five-coordinate complexes. nih.gov The synthesis of cadmium sulfide (B99878) (CdS) nanoparticles can also utilize cadmium chloride hemi(pentahydrate) as the cadmium source, reacting it with a sulfur source like thiourea in a suitable solvent under heat. acs.org
Table 2: Selected Cadmium(II) Complexes Synthesized from Cadmium Chloride
| Ligand | Resulting Complex Formula | Coordination Geometry | Reference |
| N,N'-dimethylthiourea | CdCl₂[CS(NHCH₃)₂]₂ | Distorted Tetrahedral | semanticscholar.org |
| N-phenylthiourea | CdCl₂(CS(NH₂)NHC₆H₅)₄ | Distorted Octahedral | semanticscholar.org |
| Tridentate Schiff Base (L) | CdLCl₂ | Five-coordinate | nih.gov |
| Benzene-1,2-diamine | [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n | Distorted Octahedral / Trigonal Antiprismatic | researchgate.net |
This table presents examples of cadmium(II) complexes, highlighting the ligand used, the resulting complex formula, and the coordination geometry around the cadmium center.
Cadmium(II) complexes are known for their lability, meaning they can readily undergo ligand exchange and substitution reactions in solution. alfa-chemistry.com The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the coordination geometry of the complex. For cadmium(II) ions, water ligand exchange is typically rapid and proceeds through a dissociative mechanism, where a ligand detaches from the metal center to form an intermediate with a lower coordination number before the new ligand binds. libretexts.org
Studies on cadmium-porphyrin complexes have shown that the metal center can be exchanged with other metal ions like Cu(II) or Zn(II). researchgate.net The rate of this metal exchange reaction is dependent on the structure of the porphyrin ligand and the nature of other ligands present. researchgate.net The rebinding of cadmium chloride to aggregated cadmium selenide (B1212193) (CdSe) nanocrystals has been shown to stabilize the particles, demonstrating a practical application of ligand exchange at a nanomaterial surface. core.ac.uk
Participation in Redox Systems and Electrocatalytic Processes
While cadmium predominantly exists in the +2 oxidation state and does not typically undergo redox reactions itself, cadmium compounds can be part of broader redox systems and electrocatalytic processes. nih.gov For example, cadmium chloride hemi(pentahydrate) has been used as a precursor to synthesize cadmium sulfide (CdS), a well-known semiconductor material used in photocatalysis. acs.org In one study, CdS was modified with nickel-cobalt (B8461503) phosphide (B1233454) (NiCoP) and nickel-cobalt phosphate (B84403) (NiCoPi) as dual-cocatalysts to create a heterojunction photocatalyst for efficient hydrogen production from water splitting. acs.org The electronic interaction between CdS and the cocatalysts, evidenced by shifts in binding energies, was crucial for the enhanced photocatalytic activity. acs.org
Furthermore, cadmium chloride has been used in electrochemical studies, such as in experiments involving voltage-gated calcium channels (VGCCs), where cadmium ions (Cd²⁺) act as a non-specific blocker. nih.gov In the context of environmental remediation, nanoscale zerovalent iron (nZVI) has been studied to mitigate cadmium toxicity in soil, involving complex redox transformations and stabilization of the cadmium ions. nih.gov
Environmental Geochemistry and Transport Mechanisms
Speciation and Environmental Fate in Natural Systems
Once dissolved, the cadmium ion (Cd²⁺) is the predominant and most mobile toxic form. mdpi.com However, its speciation—the distribution among different chemical forms—is highly dependent on environmental conditions. In soils and groundwater, the major forms are the free Cd²⁺ ion and the hydrolyzed species Cd(OH)⁺, with minor contributions from organic complexes. researchgate.net In aquatic systems, particularly those with higher chloride concentrations, cadmium can form soluble chloro-complexes such as CdCl⁺, CdCl₂, and CdCl₃⁻. researchgate.netresearchgate.net It can also form complexes with other anions like sulfate (SO₄²⁻) and carbonate (CO₃²⁻). researchgate.netnih.gov This complexation significantly influences its mobility and bioavailability. Cadmium is considered one of the most mobile heavy metals, in part because it can remain in solution as these water-soluble complexes while other metals might precipitate. nih.gov
The interaction between dissolved cadmium and solid particles in soil and sediment is a critical process controlling its mobility. bohrium.com Adsorption and desorption are key mechanisms that determine the partitioning of cadmium between the solid and aqueous phases, thereby influencing its potential for leaching into groundwater or uptake by organisms.
Research indicates that cadmium adsorption onto soil particles is often rapid, followed by a slower retention process. scispace.com This process is significantly influenced by several factors:
pH: Cadmium adsorption generally increases with higher soil pH. mdpi.comresearchgate.net At low pH, a higher concentration of H₃O⁺ ions competes with Cd²⁺ for adsorption sites on soil colloids. As pH increases, this competition lessens, and the negative surface charge on soil components like clay minerals and organic matter increases, promoting Cd²⁺ binding. mdpi.com
Soil Composition: The presence of clay minerals, hydrous oxides of iron and manganese, and organic matter enhances cadmium sorption. nih.gov These materials provide a large surface area and numerous binding sites.
Ionic Strength: High ionic strength in the soil solution can have a negative effect on cadmium adsorption due to increased competition from other cations for binding sites. mdpi.com
The dynamics of cadmium adsorption are often described using isotherm models, such as the Langmuir and Freundlich equations, which relate the amount of adsorbed cadmium to its equilibrium concentration in the solution. The Freundlich model, in particular, has been shown to fit experimental data well for various contaminated soil types. nih.govmdpi.com
Desorption, the release of adsorbed cadmium back into the soil solution, is also a crucial factor. Studies have shown that cadmium desorption is related to the initial adsorption amount; as more cadmium is adsorbed, more can be desorbed. mdpi.com However, the process often exhibits hysteresis, meaning the desorption pathway is not a simple reversal of the adsorption pathway, indicating that some of the adsorbed cadmium becomes more strongly bound over time. researchgate.net
| Soil Type / Adsorbent | Isotherm Model | Key Parameters | Observations | Reference |
|---|---|---|---|---|
| Contaminated Paddy Soils | Freundlich | R² = 0.96–0.98 | The Freundlich model provided a better fit than the Langmuir model, indicating heterogeneous surface adsorption. pH and soil organic matter were the most significant factors. | mdpi.com |
| Variable Charge Soils | Freundlich & Langmuir | Freundlich R² = 0.989–0.997; Langmuir Xm = 31.15–36.23 mmol/kg | Both models described the adsorption well. Adsorption decreased soil pH and was higher at lower temperatures (10°C vs. 25°C or 40°C). | scispace.com |
| Polystyrene Microplastics (PS) & Biochar (BC) | Freundlich | PS R² = 0.9889; BC R² = 0.9288 | Adsorption by both materials fit the Freundlich model, suggesting multilayer physical adsorption. | nih.gov |
Cadmium is characterized by its relatively high mobility in the environment compared to other heavy metals like lead and copper. nih.govnih.gov Its biogeochemical cycle involves dispersion and deposition through the atmosphere, land (pedosphere), and water systems (hydrosphere). wikipedia.org
Natural sources of cadmium include volcanic eruptions and the weathering of rocks. mdpi.com However, anthropogenic activities such as non-ferrous metal production, fossil fuel combustion, and the use of phosphate (B84403) fertilizers have significantly altered its natural cycle, leading to widespread environmental contamination. nih.govwikipedia.orgresearchgate.net
Once released, cadmium can be transported over long distances in the atmosphere before being deposited onto land and water surfaces. wikipedia.org In terrestrial systems, cadmium is highly mobile in soils, and its movement is favored by lower pH and temperature conditions. wikipedia.org It can leach from the soil into groundwater or be transported via runoff into surface waters. nih.govnih.gov The residence time of cadmium in soil is estimated to be between 10 and 40 years, which is shorter than that of the bulk soil, reflecting its higher solubility and mobility. nih.gov
In aquatic systems, dissolved cadmium circulates through freshwater rivers before entering the ocean. wikipedia.org The ocean acts as the ultimate sink for cadmium, where its distribution is influenced by physical circulation and biogeochemical processes. nih.govresearchgate.net Paradoxically, in the marine environment, the distribution of dissolved cadmium often mimics that of nutrients like phosphate, indicating it is involved in the biological cycles of phytoplankton. nih.govresearchgate.net
| Compartment | Typical Concentration Range | Reference |
|---|---|---|
| European Agricultural Soils | 0.06 to 0.6 mg/kg | mdpi.com |
| Worldwide Average in Uncontaminated Soils | 0.36 mg/kg | nih.gov |
| River and Lake Sediments | Up to 5 mg/kg | mdpi.com |
| Marine Sediments | 0.03 to 1 mg/kg | mdpi.com |
| Unpolluted Natural Waters | Below 1 µg/L | mdpi.com |
| Open Ocean Seawater | Less than 0.005 µg/L | nih.gov |
Interactions with Soil Matrices and Remediation Strategies
The interaction of cadmium with the soil matrix is fundamental to developing effective remediation strategies for contaminated sites. These strategies often aim to either remove the contaminant or reduce its mobility and bioavailability, thereby minimizing environmental risk.
Phytoremediation is an environmentally friendly and cost-effective approach that uses plants to clean up contaminated environments. researchgate.netresearchgate.net For cadmium, several plant-based strategies are being researched:
Phytoextraction: This process uses hyperaccumulator plants that can absorb large quantities of cadmium from the soil and translocate it to their harvestable aerial parts (shoots and leaves). nih.gov This effectively removes cadmium from the soil.
Phytostabilization: This strategy focuses on immobilizing cadmium in the soil rather than removing it. researchgate.netmdpi.com It involves using plants to reduce the mobility and bioavailability of cadmium through root adsorption, accumulation, and precipitation within the root zone (rhizosphere). mdpi.com This helps prevent the metal from leaching into groundwater or entering the food chain. researchgate.net Plants like Bidens pilosa have shown potential for phytostabilization by accumulating and tolerating various heavy metals, including cadmium, thereby reducing their mobility in the rhizosphere. mdpi.com
Immobilization is a key remediation strategy that reduces the environmental risk of cadmium by locking it within the soil matrix. This is achieved through several mechanisms that decrease its solubility and mobility.
The primary mechanisms for cadmium immobilization in soil are:
Adsorption: As detailed in section 7.1.1, adsorption onto soil components is a major process. Amending soils with materials that have high adsorption capacities, such as biochar, iron-coated montmorillonite, or organic matter, can significantly enhance cadmium retention. mdpi.comnih.govresearchgate.net Biochar, for instance, can decrease the phytoavailable concentration of cadmium in soil by increasing adsorption. researchgate.net
Precipitation: Under certain chemical conditions, dissolved cadmium can precipitate as insoluble minerals. In alkaline environments, cadmium is more prone to precipitate as hydroxides and carbonates. mdpi.com The addition of phosphate-based fertilizers or amendments can also lead to the formation of highly insoluble cadmium phosphate minerals (e.g., Cd₃(PO₄)₂), though this may require high application rates. researchgate.netresearchgate.net At lower phosphate concentrations, immobilization is more likely driven by enhanced adsorption rather than direct precipitation. researchgate.net
Complexation with Organic Matter: Soil organic matter can form stable complexes with cadmium, reducing its bioavailability. researchgate.net Organic acids released by plant roots can also chelate cadmium, increasing its stable, organically bound form. mdpi.com
The effectiveness of these mechanisms is highly dependent on soil properties, especially pH. Raising the soil pH is a common strategy to enhance both adsorption and precipitation, thereby immobilizing cadmium. mdpi.com
Sediment Geochemistry and Distribution Studies in Aquatic Environments
Sediments in rivers, lakes, and oceans are a major sink for cadmium in aquatic environments. nih.govccme.ca Cadmium enters these systems through runoff and atmospheric deposition and accumulates by binding to particulate matter, which then settles. ccme.ca
The distribution of cadmium in sediments is not uniform and can vary substantially across different locations, often reflecting proximity to industrial, mining, or urban pollution sources. mdpi.comccme.ca For instance, sediments near mining and smelting operations can have cadmium concentrations as high as 235 mg/kg, far exceeding natural background levels. ccme.ca A study of the Nile River found an average cadmium concentration in sediments of 0.16 mg/kg, with higher concentrations near industrial and urban centers. mdpi.com
The chemical form of cadmium in sediments determines its potential bioavailability. It can be associated with several sediment fractions:
Exchangeable fraction: Weakly bound cadmium that can be easily released into the pore water.
Carbonate-bound: Cadmium that can be released if pH decreases.
Bound to Iron and Manganese Oxides: Cadmium that can be released under reducing (anoxic) conditions.
Bound to Organic Matter and Sulfides: More stable forms of cadmium.
While sediment-bound cadmium is generally less available than dissolved forms, changes in environmental conditions like decreased pH, increased redox potential, or physical disturbance of the sediment can remobilize it into the water column. ccme.ca The dissolved forms of cadmium in the interstitial (pore) water and overlying water are considered the most readily bioavailable to benthic organisms. ccme.ca In anoxic marine sediments, the formation of soluble cadmium sulfide (B99878) complexes can paradoxically increase the mobility of cadmium in reducing environments. researchgate.net
Analytical Methodologies for Environmental Cadmium Quantification
The accurate quantification of cadmium in various environmental matrices is crucial for monitoring pollution, assessing risks, and implementing remediation strategies. Several analytical techniques are employed for this purpose, with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) being one of the most prominent and powerful methods. This section details the methodologies used for environmental cadmium quantification, with a focus on ICP-MS, and provides an overview of other relevant techniques.
The choice of analytical method depends on factors such as the required detection limit, the nature of the sample matrix, and the number of samples to be analyzed. labmanager.com For trace and ultra-trace level detection, ICP-MS is often the preferred method due to its superior sensitivity. labmanager.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt). labmanager.com This makes it exceptionally suitable for environmental monitoring where cadmium concentrations can be very low but still environmentally significant. udspub.com The high-energy argon plasma in an ICP-MS instrument effectively ionizes the entire sample, which minimizes matrix effects—a common issue in complex environmental samples like soil and wastewater. drawellanalytical.com
Key Features of ICP-MS for Cadmium Analysis:
High Sensitivity: ICP-MS offers extremely low detection limits, often in the nanogram per liter (ng/L) or parts per trillion (ppt) range. labmanager.com One study demonstrated detection and quantification limits for cadmium in solution to be 2.2 and 7.5 ng/L, respectively. pjoes.com
Multi-element Capability: A significant advantage of ICP-MS is its ability to measure dozens of elements simultaneously from a single sample, which is highly efficient for comprehensive environmental assessments. labmanager.com
Isotope Analysis: ICP-MS can be used for isotopic analysis, which is valuable in pollution source tracking and in advanced environmental research. rsc.org
However, ICP-MS can be susceptible to interferences. For instance, in the analysis of cadmium, the presence of molybdenum can cause polyatomic interference (MoO⁺) that overlaps with cadmium isotopes. researchgate.net Method development, such as the use of chelating resins for preconcentration and separation, can effectively remove such interferences. researchgate.net
Detailed Research Findings
Numerous studies have demonstrated the utility of ICP-MS in environmental cadmium quantification. In soil analysis, ICP-MS is used to accurately measure cadmium concentrations to assess the extent of pollution from industrial activities, traffic emissions, and agricultural practices. udspub.com For example, monitoring in suburban areas near industrial zones using ICP-MS has revealed cadmium levels in soil that significantly exceed national quality standards, highlighting the impact of anthropogenic pollution. udspub.com
In the context of water quality, ICP-MS is instrumental in detecting trace amounts of cadmium in surface water, drinking water, and seawater. udspub.comresearchgate.net A study on water quality in various lakes and rivers utilized microwave digestion followed by ICP-MS analysis. The method demonstrated high efficiency, speed, and stability, with a satisfactory linear relationship for cadmium concentrations in the 4–20 ng/mL range. airitilibrary.com Another research effort focused on analyzing seawater developed an ICP-MS method with chelating resin preconcentration that achieved a cadmium detection limit of 0.06 ng/L. researchgate.net
Comparative studies have shown that while other methods like Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) are suitable for certain concentration ranges, ICP-MS is often recommended for samples with varying cadmium concentrations due to its simplicity, speed, and sensitivity. nih.gov When considering accuracy, stability, and cost-effectiveness for comprehensive analysis, ICP-MS frequently emerges as the most suitable method for determining cadmium content in environmental samples. nih.gov
Data on Analytical Methods
The following table provides a summary of common analytical methods used for the quantification of cadmium in environmental samples, highlighting their typical detection limits.
| Analytical Method | Typical Sample Matrix | Sample Detection Limit | Percent Recovery |
|---|---|---|---|
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Water, Soil, Air | 0.3 ng/mL | 99.8–105.2% |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Water | 0.1 µg/L | 96–99% |
| Atomic Absorption Spectrometry (AAS) - Direct Aspiration | Water | 5 µg/L | 94±24% |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Air | 0.0062 µg/mL | Not specified |
This data is compiled from various sources and represents typical performance.
The next table presents a comparison of key performance characteristics of ICP-MS and Atomic Absorption Spectroscopy (AAS).
| Characteristic | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |
|---|---|---|
| Sensitivity | Superior, especially for ultra-trace analysis (ppt range) | Good (low ppm range) |
| Sample Throughput | High (simultaneous multi-element analysis) | Low (typically single-element analysis) |
| Sample Matrix Versatility | High (handles complex matrices well) | Moderate (may require extensive sample preparation for complex matrices) |
| Interferences | Can have spectral interferences (e.g., polyatomic ions) | Can have chemical and matrix interferences |
Q & A
Q. Table 1: Synthesis Methods and Parameters
| Method | Conditions | Key References |
|---|---|---|
| Hydrothermal | 0.1 M CdCl₂, 60–80°C, pH 6–7 | |
| Spray Pyrolysis | 0.1 M precursor, 1 bar carrier gas | |
| Sol-Gel Crystallization | Ethanol-water solvent, slow evaporation |
Basic: How should cadmium chloride hemi(pentahydrate) be handled and stored to prevent contamination or degradation?
- Hygroscopicity : The compound is highly hygroscopic. Store in airtight containers under inert gas (e.g., N₂) to avoid unintended hydration or oxidation .
- Safety protocols : Use PPE (gloves, lab coat, goggles) due to Cd²⁺ toxicity. Work in a fume hood to prevent inhalation of particulate matter .
- Degradation signs : Discoloration (yellowing) indicates contamination; discard if visible clumping or moisture ingress occurs .
Advanced: How can researchers address discrepancies in reported thermal decomposition profiles of cadmium chloride hemi(pentahydrate)?
Thermogravimetric (TG) studies often show variability in dehydration steps due to experimental conditions:
- Heating rate : Slower rates (e.g., 5°C/min) resolve overlapping mass loss events better than rapid heating .
- Atmosphere : Decomposition under N₂ vs. air alters intermediate phases (e.g., CdO formation at >300°C in oxidative environments) .
- Purity impact : Trace metals (e.g., Fe³⁺) in lower-grade reagents can catalyze premature decomposition .
Q. Table 2: Thermal Decomposition Data Comparison
| Study | Heating Rate | Atmosphere | Key Observations |
|---|---|---|---|
| 10°C/min | N₂ | Two-step dehydration (25–150°C) | |
| 5°C/min | Air | CdO formation at 320°C | |
| 2°C/min | Ar | Residual chloride intermediates |
Advanced: What strategies optimize the integration of cadmium chloride hemi(pentahydrate) in composite materials for enhanced photocatalytic activity?
- Molar ratio tuning : For CdS-based composites (e.g., ZnO/CdS), use CdCl₂·2.5H₂O:CdS molar ratios of 1:2 to balance charge carrier mobility and light absorption .
- Doping control : Introduce transition metals (e.g., Cu²⁺) during synthesis to modify bandgap energy. Characterize via UV-Vis diffuse reflectance spectroscopy .
- Morphological engineering : Hydrothermal synthesis at 120°C for 12 hours yields CdS nanoflowers with high surface area (BET >50 m²/g) .
Basic: What characterization techniques are essential for confirming the structural integrity of cadmium chloride hemi(pentahydrate)?
- XRD : Peaks at 2θ = 15.3°, 25.6°, and 30.1° confirm the monoclinic crystal structure (JCPDS 24-0064) .
- FTIR : O-H stretching (3400 cm⁻¹) and Cd-Cl vibrations (450 cm⁻¹) validate hydration state and bonding .
- Elemental analysis : ICP-MS ensures Cd²⁺ purity >99% and detects trace contaminants (e.g., Pb²⁺, <0.01%) .
Advanced: How can conflicting data on the compound’s solubility in polar solvents be resolved?
Reported solubility in water ranges from 140 g/100 mL (20°C) to 160 g/100 mL (25°C). Address discrepancies by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
